2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a combination of imidazo[1,2-a]pyridine and benzo[d]imidazole structures. These components are recognized for their significant roles in medicinal chemistry due to their diverse biological activities and chemical reactivity. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable candidate for research and development in pharmaceuticals and organic synthesis.
This compound can be classified under heterocyclic compounds, specifically within the categories of imidazoles and pyridines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). The imidazo[1,2-a]pyridine moiety is known for its biological activity, while the benzo[d]imidazole fragment contributes to its potential therapeutic properties. The combination of these two structures enhances the compound's pharmacological profile .
The synthesis of 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole typically involves coupling imidazo[1,2-a]pyridine derivatives with benzo[d]imidazole derivatives. A common method includes iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes. This approach allows for the formation of the desired thioether linkage while maintaining the integrity of both heterocyclic components .
Other synthetic routes may involve:
The molecular formula for 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole can be represented as CHNS. Its structure contains a thioether linkage connecting the imidazo[1,2-a]pyridine moiety to the benzo[d]imidazole framework. The compound exhibits distinct heteroatoms (nitrogen and sulfur) that contribute to its unique chemical properties.
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential interactions with biological targets .
2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is capable of undergoing various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may produce sulfoxides, while substitution reactions can introduce different functional groups onto the rings .
The mechanism of action for 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole involves interactions with various molecular targets such as enzymes or DNA. The compound can act as either an electrophilic or nucleophilic agent depending on the surrounding conditions. Its ability to form covalent bonds with biological macromolecules positions it as a potential therapeutic agent in drug development .
Relevant analytical techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to characterize these physical and chemical properties comprehensively .
2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
The compound designated by the systematic IUPAC name 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole represents a complex bifunctional heterocyclic system. Its molecular formula is C₁₅H₁₂N₄S, corresponding to a molecular weight of 280.3 g/mol . This nomenclature explicitly defines the core structural features: a 1H-benzo[d]imidazole moiety linked via a thioether bridge (–S–CH₂–) to the C2 position of an imidazo[1,2-a]pyridine ring [5]. Alternative naming conventions reflect this connectivity, such as 2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine . The canonical SMILES representation (C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3) provides a linear notation of the atom connectivity, confirming the thioether-linked hybrid architecture .
Table 1: Nomenclature and Identifiers of the Target Compound
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole |
Alternative IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine |
Molecular Formula | C₁₅H₁₂N₄S |
Molecular Weight | 280.3 g/mol |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3 |
InChI Key | QPCCHICYWVDJGY-UHFFFAOYSA-N |
CAS Registry Number | S11203828 (Catalog-specific identifier) |
Structurally, the molecule exhibits several critical features:
The strategic fusion of benzo[d]imidazole and imidazo[1,2-a]pyridine pharmacophores creates a hybrid scaffold with enhanced electronic and biointeractive properties compared to individual components. Benzo[d]imidazole derivatives are privileged structures in medicinal chemistry, evidenced by their presence in commercial drugs (e.g., omeprazole, thiabendazole) with diverse activities including antiparasitic, antiviral, and anticancer effects [4]. Similarly, imidazo[1,2-a]pyridines constitute bioactive cores in anxiolytics (zolpidem), cardiotonics (olprinone), and antimicrobial agents [6]. The hybrid architecture leverages dual pharmacophoric elements within a single molecule, enabling simultaneous engagement with multiple biological targets [6].
Electronic properties of this hybrid system include:
Table 2: Therapeutic Potential of Structural Components in the Hybrid Scaffold
Heterocyclic Component | Representative Bioactivities | Clinical/Drug Examples |
---|---|---|
Benzo[d]imidazole | Anthelmintic, Antiviral, Antiulcer, Anticancer | Thiabendazole, Omeprazole, Dacarbazine |
Imidazo[1,2-a]pyridine | Anxiolytic, Cardiotonic, Antimicrobial | Zolpidem, Olprinone, Necopidem |
Hybrid System (Thioether-linked) | Anticholinesterase, Antimicrobial, Anticancer (Predicted) | Experimental compounds (e.g., 9j derivatives) [6] |
The thioether linkage (–SCH₂–) plays a multifaceted role:
The development of thioether-bridged heterocycles follows a trajectory from simple alkylthio-benzimidazoles to complex hybrid systems. Early examples include 2-(alkylthio)-1H-benzo[d]imidazoles (e.g., omeprazole precursors) which demonstrated proton pump inhibition [4]. The structural evolution accelerated with the recognition that thioether linkages could enhance penetration of the blood-brain barrier (BBB), as seen in CNS-active compounds [6]. The target compound represents an advanced iteration where two pharmaceutically significant heterocycles are strategically coupled via a thioether bridge.
Synthetic methodologies have evolved through three generations:
Table 3: Evolution of Synthetic Strategies for Thioether-Linked Hybrids
Synthetic Era | Representative Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Classical Alkylation | 2-Mercaptobenzimidazole + 2-Chloromethylimidazopyridine | NaH, THF, 24 h, rt | 60–75 | Reliable but low atom economy; multi-step |
Transition Metal Catalysis | Pd-Fe₃O₄ nanocatalysts; Aryl halide + Thiol | K₂CO₃, DMF, 80°C, 6–12 h | 85–95 | High regioselectivity; catalyst recovery |
Green Chemistry Protocols | Ultrasound-assisted cyclization/thioetherification | EtOH, 20–40 min, 40–60°C | 88–92 | Reduced time/energy; scalable |
Solid-Phase Synthesis | PMO-IL-WO₄²⁻ nanocatalysts; Alcohols + Diamines + Thiols | H₂O, 80°C, 8–10 h | >90 | Aqueous medium; recyclable catalyst |
Recent pharmacological studies highlight the scaffold’s therapeutic versatility:
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: